tert-Butyl (4-aminobutan-2-yl)carbamate

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

tert-Butyl (4-aminobutan-2-yl)carbamate, with CAS number 177489-90-6, is a carbamate derivative belonging to the class of Boc-protected amines. It is a racemic mixture characterized by a tert-butyloxycarbonyl (Boc) protecting group on one amine of a butane-1,3-diamine scaffold.

Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
CAS No. 177489-90-6
Cat. No. B112121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-aminobutan-2-yl)carbamate
CAS177489-90-6
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC(CCN)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)
InChIKeyJOFFSNZHLGGAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (4-aminobutan-2-yl)carbamate (CAS 177489-90-6) as a Versatile Boc-Protected Diamine Building Block


tert-Butyl (4-aminobutan-2-yl)carbamate, with CAS number 177489-90-6, is a carbamate derivative belonging to the class of Boc-protected amines . It is a racemic mixture characterized by a tert-butyloxycarbonyl (Boc) protecting group on one amine of a butane-1,3-diamine scaffold. This structural feature makes it a crucial synthetic intermediate in medicinal chemistry and organic synthesis, where selective amine reactivity is required . The compound's molecular formula is C9H20N2O2, with a molecular weight of 188.27 g/mol . It is typically supplied as a colorless to pale yellow viscous liquid with a standard purity of 95% .

The Critical Distinction: Why tert-Butyl (4-aminobutan-2-yl)carbamate (177489-90-6) Cannot Be Interchanged with Its Enantiomers or Unprotected Analogs


Generic substitution fails because tert-butyl (4-aminobutan-2-yl)carbamate (177489-90-6) is not a single compound but a racemic mixture, and its utility is inextricably linked to its specific stereochemical and protecting group profile. Substituting it with an individual enantiomer like (R)-tert-Butyl (4-aminobutan-2-yl)carbamate (CAS 170367-69-8) or (S)-tert-Butyl (4-aminobutan-2-yl)carbamate (CAS 176982-57-3) will yield different outcomes in chiral environments such as asymmetric synthesis or drug-target interactions . Furthermore, replacing it with a different protecting group, such as a benzyl carbamate (Cbz) analog, fundamentally alters the deprotection conditions required (acid vs. hydrogenolysis), which can be incompatible with other functional groups in a complex synthetic sequence . The Boc group provides stability under basic conditions and is cleaved under mild acidic conditions, a specific orthogonality that dictates the compound's role in multi-step syntheses .

Quantitative Evidence for tert-Butyl (4-aminobutan-2-yl)carbamate (177489-90-6) Selection


Steric and Electronic Profile of the Boc Protecting Group vs. Cbz

The Boc group offers distinct advantages over the carboxybenzyl (Cbz) group in terms of steric bulk and deprotection orthogonality. The tert-butyl group in Boc is more sterically demanding than the benzyl group in Cbz, which can influence the conformation and reactivity of the protected amine in subsequent reactions . Furthermore, Boc cleavage is achieved under acidic conditions (e.g., TFA, HCl), which is orthogonal to the hydrogenolysis conditions required for Cbz removal, providing a chemoselective deprotection strategy [1].

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Impact of Stereochemistry on Target Binding: Racemate vs. Single Enantiomer

The compound CAS 177489-90-6 is a racemic mixture of (R) and (S) enantiomers. While specific biological activity data for the racemate is not widely reported, its individual enantiomers are used to build chiral molecules, where stereochemistry dictates biological activity . For instance, the (S)-enantiomer (CAS 176982-57-3) is a known intermediate in the synthesis of macrocyclic Hsp90 inhibitors [1]. Using the racemate in a chiral synthesis would produce a mixture of diastereomers, necessitating separation and resulting in a 50% loss of material, thereby reducing overall yield and increasing cost .

Medicinal Chemistry Chiral Resolution Drug Discovery

Purity and Physical Property Specifications: Benchmarks for Quality Control

Commercial specifications provide a quantitative benchmark for assessing the quality of tert-butyl (4-aminobutan-2-yl)carbamate. The standard purity is ≥95% as determined by HPLC, a common industry standard . Key physical properties include a predicted boiling point of 282.6±23.0 °C and a predicted density of 0.972±0.06 g/cm³ . While these are predicted values, they serve as important reference points for initial material characterization and handling.

Analytical Chemistry Quality Control Procurement

Storage Conditions for Optimal Stability

The compound's stability is dependent on appropriate storage. Recommended conditions are 2-8°C, protected from light . These conditions are comparable to those for its enantiomerically pure counterparts, such as (S)-tert-butyl(4-aminobutan-2-yl)carbamate, which also requires storage at 2-8°C with protection from light . Adherence to these parameters is critical to prevent degradation of the Boc group and maintain the compound's integrity over time.

Stability Storage Material Handling

Primary Application Scenarios for tert-Butyl (4-aminobutan-2-yl)carbamate (177489-90-6)


Achiral Intermediate in Medicinal Chemistry

This racemic Boc-protected diamine is ideally suited as a building block for the synthesis of novel chemical entities where the final target is achiral or where stereochemistry is introduced at a later stage using a chiral auxiliary or catalyst . Its dual functionality—a protected amine and a free primary amine—allows for sequential derivatization, a common requirement in building complex molecular libraries for drug discovery .

Starting Material for Chiral Resolution

The racemate (CAS 177489-90-6) serves as a cost-effective starting point for obtaining single enantiomers via chiral resolution. This is a viable alternative to purchasing the more expensive, individual (R) or (S) enantiomers upfront, especially for initial exploratory studies where the specific stereochemical requirements of the target are not yet fully defined . The resolved enantiomers can then be used in asymmetric syntheses, such as the preparation of Hsp90 inhibitors [1].

Synthesis of PROTAC Linkers and Other Bifunctional Molecules

The linear butane-1,3-diamine core with orthogonal protecting groups makes this compound a valuable scaffold for constructing linkers in targeted protein degradation (PROTAC) molecules . The free amine can be attached to a ligand for the target protein, while the Boc-protected amine can be deprotected later to attach an E3 ligase ligand, a key step in building a functional PROTAC .

Organic Methodology Development

Researchers developing new synthetic methods or reagents often use this compound as a standard substrate. Its well-defined structure, including the acid-labile Boc group, allows for clear and quantifiable analysis of reaction outcomes, such as the efficiency and chemoselectivity of new deprotection or coupling strategies .

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